molecular formula C15H18ClN3 B6458248 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2549010-53-7

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No.: B6458248
CAS No.: 2549010-53-7
M. Wt: 275.77 g/mol
InChI Key: AZAPIZIVYRGMAH-UHFFFAOYSA-N
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Description

The compound “1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole” is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 4 and an azetidin-3-ylmethyl group at position 1. The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a 2-chlorobenzyl group. This structural framework combines a rigid azetidine ring, a lipophilic 2-chlorophenyl moiety, and a pyrazole system, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[[1-[(2-chlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPIZIVYRGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the chlorophenyl group and the pyrazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound
1-({1-[(2-Chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Pyrazole + azetidine 4-methyl, 2-chlorobenzyl Not reported Inferred bioactivity from analogs
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride Pyrazole + azetidine 4-methyl, no aromatic substitution 210.11 High solubility (dihydrochloride salt)
Epoxiconazole Triazole + epoxide 2-chlorophenyl, 4-fluorophenyl 329.77 Fungicidal activity
4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyrazole + triazole + pyridopyridine 3-chlorobenzyl, thiol, trimethylpyridine Not reported Potential enzyme inhibition
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole + pyridine 6-chloropyridyl, ethoxycarbonyl Not reported Agrochemical applications

Key Comparative Analyses

Azetidine-Containing Compounds
  • 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride ():
    This simpler analog lacks the 2-chlorobenzyl group, resulting in lower lipophilicity and higher aqueous solubility due to its dihydrochloride salt form. The absence of the aromatic chlorophenyl group may reduce membrane permeability compared to the target compound .
  • Azetidine-pyrrolopyrimidine hybrids ():
    These intermediates share the azetidine ring but incorporate pyrrolopyrimidine cores. The larger aromatic system may enhance π-π stacking interactions in biological targets but reduce metabolic stability compared to the smaller pyrazole system in the target compound .
Chlorophenyl-Substituted Compounds
  • Epoxiconazole ():
    A triazole fungicide with 2-chlorophenyl and 4-fluorophenyl groups. The epoxide moiety and fluorine substitution contribute to its broad-spectrum antifungal activity. In contrast, the target compound’s azetidine-pyrazole system may offer improved selectivity for specific targets due to reduced steric bulk .
  • 4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-...triazole-3-thiol (): The 3-chlorophenyl substitution (vs. The thiol group adds hydrogen-bonding capability absent in the target compound .
Pyrazole Derivatives
  • Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-triazole-4-carboxylate (): Combines pyridine and triazole rings with a chloropyridyl group. The ethoxycarbonyl group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s methylpyrazole .
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Features dichlorophenyl and enone groups, enabling conjugation and redox activity. The extended π-system contrasts with the compact azetidine-pyrazole framework, influencing photostability and bioavailability .

Biological Activity

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic compound with a complex structure that includes a pyrazole ring and an azetidine moiety. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3C_{15}H_{18}ClN_3 with a molecular weight of approximately 259.32 g/mol. The presence of the 2-chlorophenyl group is significant as it may enhance the compound's interaction with various biological targets.

Property Value
Molecular FormulaC15H18ClN3
Molecular Weight259.32 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antibacterial properties. For instance, derivatives of pyrazole have been reported to possess significant activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is lacking, its structural analogs suggest potential effectiveness.

Anticancer Potential

Pyrazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The unique substitution pattern may contribute to enhanced potency against specific cancer types.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally related compounds:

  • Antimicrobial Activity : A study found that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research highlighted that pyrazole derivatives showed significant cytotoxicity in vitro against breast cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : Investigations into structurally similar compounds revealed that they may induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound could share this mechanism .

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